![molecular formula C13H9BrN2O2S B1393149 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1174038-64-2](/img/structure/B1393149.png)

3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Descripción general

Descripción

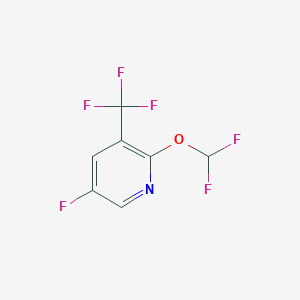

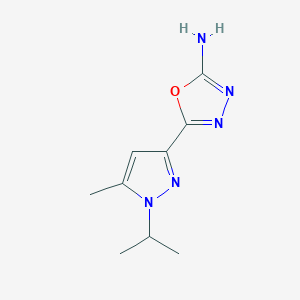

“3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is also known as “3-Bromo-1-(phenylsulfonyl)-7-azaindole” and has a molecular weight of 337.19 .

Molecular Structure Analysis

The molecular structure of “3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .

Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” are not available, related compounds have been involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .

Physical And Chemical Properties Analysis

“3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is a solid with a melting point of 140-145 °C . It should be stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Catalytic Synthesis

- 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine and related compounds have been synthesized using palladium-catalyzed decarboxylative Suzuki and Heck couplings, demonstrating their potential in complex organic syntheses (Suresh et al., 2013).

Intermediates in Chemical Synthesis

- These compounds serve as key intermediates in the synthesis of complex molecules, such as insecticides (Niu Wen-bo, 2011).

Electrophilic Substitution Reactions

- Methylsulfenylation of 1-substituted pyrroles and indoles, including derivatives of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, has been achieved, indicating their role in diverse electrophilic substitution reactions (Gilow et al., 1991).

Development of Heterocyclic Compounds

- Research on the functionalization and reactions of 1H-pyrrolo[2,3-b]pyridines, including those with phenylsulfonyl groups, contributes to the development of novel heterocyclic compounds (Herbert & Wibberley, 1969).

Cross-Coupling Reactions

- Studies have explored the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI, indicating the utility of these compounds in diverse coupling reactions (Xiaojun Han, 2010).

Synthesis of Novel Heterocycles

- These compounds have been utilized in the synthesis of novel heterocycles, which have potential applications in various fields, including pharmaceuticals (Alekseyev et al., 2015).

Sulfonation Reactions

- Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles, including 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine derivatives, has been reported, indicating their importance in sulfonation chemistry (Janosik et al., 2006).

Luminescent Polymer Development

- These compounds have been used in the development of highly luminescent polymers, showcasing their potential in materials science (Zhang & Tieke, 2008).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous if ingested, inhaled, or comes into contact with skin or eyes . It is recommended to avoid dust formation, ensure adequate ventilation, and wear personal protective equipment/face protection .

Mecanismo De Acción

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the compound. In transmetalation, a group from the compound is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, affecting various biochemical pathways depending on the specific compounds produced.

Result of Action

The result of the compound’s action would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the result would be the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the temperature, the choice of solvent, and the presence of other substances that can interact with the compound or the catalyst . Moreover, the compound’s stability could be influenced by factors such as temperature and pH .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-bromopyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-8-15-7-6-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHCWZFEXMXXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)

![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)